molecular formula C8H11NO B14837609 2-Methyl-6-(methylamino)phenol

2-Methyl-6-(methylamino)phenol

Cat. No.: B14837609
M. Wt: 137.18 g/mol
InChI Key: ZWZUYJGBGVABBN-UHFFFAOYSA-N
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Description

. It is a derivative of phenol, where the hydroxyl group is substituted at the ortho position with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(methylamino)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with methylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-6-methylphenol followed by methylation of the resulting amine . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-6-(methylamino)phenol

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(9-2)8(6)10/h3-5,9-10H,1-2H3

InChI Key

ZWZUYJGBGVABBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)O

Origin of Product

United States

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